REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH2:12][CH:13]3[O:15][CH2:14]3)[C:10](=[O:16])[CH2:9][N:8]=[C:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[F:23])[C:6]=2[CH:24]=1.S(=O)(=O)(O)[OH:26].[OH-].[Na+]>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]([CH2:12][CH:13]([OH:26])[CH2:14][OH:15])[C:10](=[O:16])[CH2:9][N:8]=[C:7]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[F:23])[C:6]=2[CH:24]=1 |f:2.3|
|
Name
|
7-chloro-1-(2,3-epoxypropyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one
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Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2CC2CO2)=O)C2=C(C=CC=C2)F)C1
|
Name
|
|
Quantity
|
15 mL
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Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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DISTILLATION
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Details
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the methanol is carefully distilled on a rotary evaporator
|
Type
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EXTRACTION
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Details
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The aqueous phase is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the ethyl acetate solution is washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NCC(N2CC(CO)O)=O)C2=C(C=CC=C2)F)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |